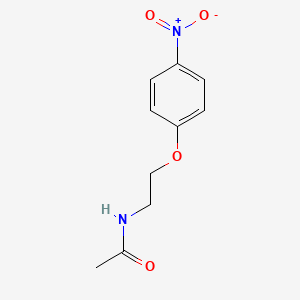
N-(2-(4-Nitrophenoxy)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-Nitrophenoxy)ethyl)acetamide is an organic compound with the molecular formula C10H12N2O4 It is characterized by the presence of a nitrophenoxy group attached to an ethylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-Nitrophenoxy)ethyl)acetamide typically involves the reaction of 4-nitrophenol with ethyl bromoacetate to form 2-(4-nitrophenoxy)ethyl acetate. This intermediate is then subjected to aminolysis with acetamide to yield the final product .
Industrial Production Methods: the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(4-Nitrophenoxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted acetamides.
Applications De Recherche Scientifique
N-(2-(4-Nitrophenoxy)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-(4-Nitrophenoxy)ethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact mechanisms and molecular targets involved .
Comparaison Avec Des Composés Similaires
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(2-Nitrophenoxy)acetamide
- N-(4-Acetylphenyl)-2-(4-Nitrophenoxy)acetamide
- 2-(4-Nitrophenoxy)ethanol
Comparison: Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and development .
Propriétés
Numéro CAS |
22404-13-3 |
|---|---|
Formule moléculaire |
C10H12N2O4 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
N-[2-(4-nitrophenoxy)ethyl]acetamide |
InChI |
InChI=1S/C10H12N2O4/c1-8(13)11-6-7-16-10-4-2-9(3-5-10)12(14)15/h2-5H,6-7H2,1H3,(H,11,13) |
Clé InChI |
RCBHQLKRWYVVIN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



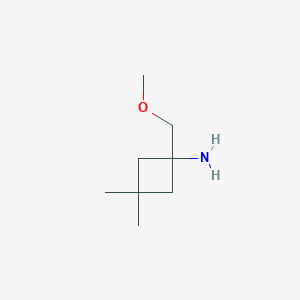
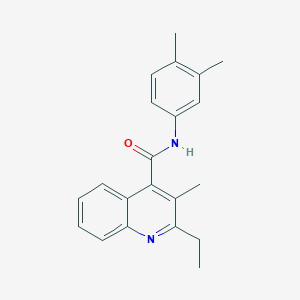

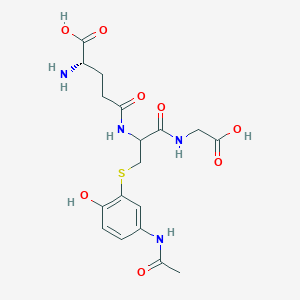
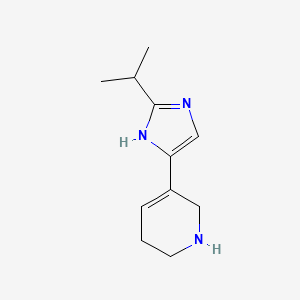
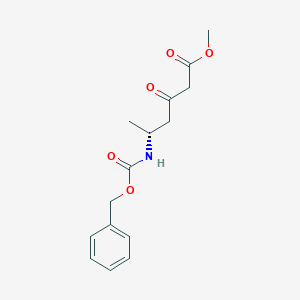
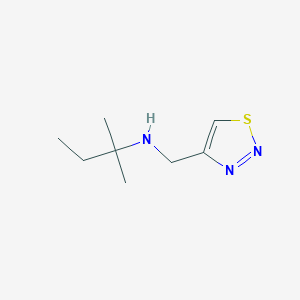
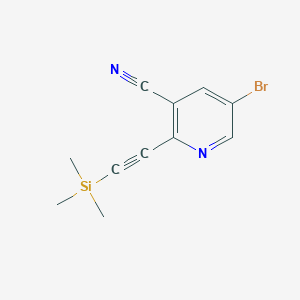
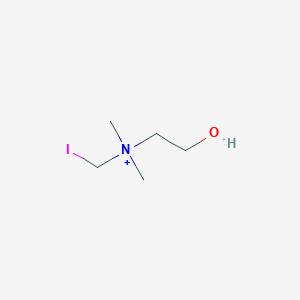
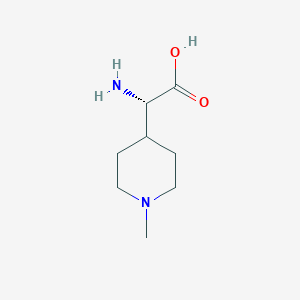
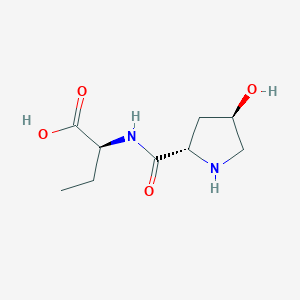
![2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid](/img/structure/B12991858.png)

